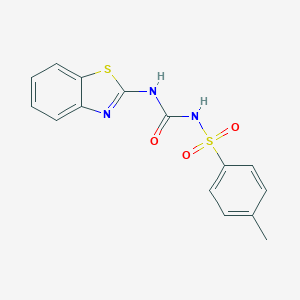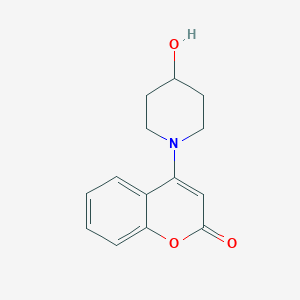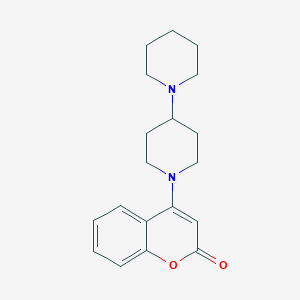![molecular formula C9H8N4O2S B427728 Ácido [(1-fenil-1H-tetrazol-5-il)tio]acético CAS No. 46505-33-3](/img/structure/B427728.png)
Ácido [(1-fenil-1H-tetrazol-5-il)tio]acético
Descripción general
Descripción
Aplicaciones Científicas De Investigación
[(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Tetrazoles, a class of compounds to which this molecule belongs, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that the compound could potentially interact with a variety of biological targets, depending on its specific structure and the presence of other functional groups.
Mode of Action
Tetrazoles are known to exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy . This could potentially lead to a variety of interactions with its targets, resulting in different biological effects.
Biochemical Pathways
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound could potentially affect a variety of biochemical pathways, depending on its specific targets.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that the compound could potentially exhibit favorable pharmacokinetic properties.
Result of Action
Given the potential biological activity of tetrazoles , the compound could potentially have a variety of effects, depending on its specific targets and mode of action.
Métodos De Preparación
The synthesis of [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with chloroacetic acid under basic conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 80°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
[(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
[(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid is unique due to its combination of a tetrazole ring and a thioacetic acid moiety . Similar compounds include:
1-phenyl-1H-tetrazole-5-thiol: Used as a corrosion inhibitor and in the synthesis of other organic compounds.
5-phenyl-1H-tetrazole: Employed in the synthesis of coordination polymers and as a ligand in various chemical reactions.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Propiedades
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c14-8(15)6-16-9-10-11-12-13(9)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXGECQFZDQGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)carbohydrazonoyl]phenyl}acetamide](/img/structure/B427649.png)
![N-(3-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B427650.png)



![4-[4-(1-pyrrolidinyl)-1-piperidinyl]-2H-chromen-2-one](/img/structure/B427657.png)

![4-[4-(2-hydroxyethyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427659.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427662.png)

![4-[4-(2-methylphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427666.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427667.png)
